1-Bromo-2-(isopropoxymethyl)benzene

Analytical Chemistry Gas Chromatography Method Development

1-Bromo-2-(isopropoxymethyl)benzene is a brominated aromatic ether, classified as an ortho-substituted benzyl isopropyl ether. Its molecular formula is C10H13BrO, with a monoisotopic mass of 228.014977 Da.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 181885-71-2
Cat. No. B1527229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(isopropoxymethyl)benzene
CAS181885-71-2
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC=CC=C1Br
InChIInChI=1S/C10H13BrO/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3
InChIKeyGRVVRTKOGFUJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Intelligence: 1-Bromo-2-(isopropoxymethyl)benzene (CAS 181885-71-2) as a Key Ortho-Substituted Aryl Halide Intermediate


1-Bromo-2-(isopropoxymethyl)benzene is a brominated aromatic ether, classified as an ortho-substituted benzyl isopropyl ether. Its molecular formula is C10H13BrO, with a monoisotopic mass of 228.014977 Da . The compound features an aryl bromide handle for metal-catalyzed cross-couplings and a sterically hindered isopropoxymethyl ortho-substituent that modulates reactivity and downstream functionalization [1]. As a versatile building block, it is employed in medicinal chemistry and agrochemical research to construct complex molecular architectures with precise spatial control .

Procurement Note: Why 1-Bromo-2-(isopropoxymethyl)benzene is Not Interchangeable with Isomeric or Ether-Variant Analogs


Simple substitution with the meta- or para-isomer (e.g., 1-bromo-3- or 1-bromo-4-(isopropoxymethyl)benzene) or with a smaller alkoxy variant (e.g., 1-bromo-2-(methoxymethyl)benzene) introduces significant deviations in physicochemical properties and reactivity. The ortho arrangement in 1-bromo-2-(isopropoxymethyl)benzene establishes a unique steric environment that influences metal-halogen exchange rates, directs regiospecific coupling outcomes, and alters chromatographic behavior [1]. Critically, the isopropoxy group provides greater lipophilicity (LogP) and a distinct retention index compared to methoxy or ethoxy analogs, which directly impacts purification and compound isolation in complex reaction mixtures [2]. These differences are not merely academic; they translate to quantifiable variations in boiling point, chromatographic retention, and reaction kinetics, which can undermine synthetic reproducibility and product purity if the wrong analog is selected .

Quantitative Differentiation Guide: 1-Bromo-2-(isopropoxymethyl)benzene vs. Closest Analogs


Chromatographic Retention: Ortho-Isopropoxy Benzene Shows Lower RI than Meta-Isomer, Facilitating GC Separation

1-Bromo-2-(isopropoxymethyl)benzene exhibits a Kovats retention index (RI) of 1371 on a VF-5MS capillary column (non-polar, 5% phenyl/95% dimethylpolysiloxane) [1]. This RI value is a direct experimental measure, not a prediction, and enables precise method development for separating this ortho-isomer from the meta-isomer, 1-bromo-3-(isopropoxymethyl)benzene, which is expected to have a higher RI due to its linear molecular shape and stronger interactions with the stationary phase [2]. This RI difference provides a quantifiable, instrument-agnostic parameter for selecting the correct compound during reaction monitoring and purification [1].

Analytical Chemistry Gas Chromatography Method Development Quality Control

Boiling Point Differentiation: Ortho-Isopropoxy Benzene Exhibits Lower Boiling Point than Meta-Isomer

The predicted boiling point of 1-bromo-2-(isopropoxymethyl)benzene is 245.0 ± 15.0 °C at 760 mmHg . This is 3.9 °C lower than the predicted boiling point of its meta-isomer, 1-bromo-3-(isopropoxymethyl)benzene, which is 248.9 ± 15.0 °C at 760 mmHg [1]. While both are predicted values, the consistent ~4 °C difference across multiple databases indicates a real physicochemical divergence attributable to ortho vs. meta substitution patterns . This difference is significant for distillation-based purification or for establishing safe handling and storage temperature limits during large-scale synthesis.

Process Chemistry Thermal Stability Purification Safety

Lipophilicity Tuning: Isopropoxy Group Imparts Higher LogP and Retention than Ethoxy Analog

The target compound, 1-bromo-2-(isopropoxymethyl)benzene, has a predicted LogP (XLogP3) of 3.1 [1], indicating significant lipophilicity. In contrast, the ethoxy analog, 1-bromo-2-(ethoxymethyl)benzene, exhibits a lower predicted XLogP3 of 2.7 [2]. This quantitative difference of 0.4 log units corresponds to a roughly 2.5-fold increase in partition coefficient into non-polar media, such as biological membranes or reversed-phase HPLC stationary phases . The isopropoxy group provides a quantifiably higher degree of hydrophobicity compared to the ethoxy variant, which directly influences compound retention time on C18 columns and alters in vitro ADME properties of derived molecules.

Medicinal Chemistry Lipophilicity ADME Optimization HPLC Method Development

Steric and Electronic Modulation: Ortho-Isopropoxymethyl Group Provides Enhanced Steric Hindrance vs. Unsubstituted Aryl Bromides

The ortho-isopropoxymethyl group in 1-bromo-2-(isopropoxymethyl)benzene introduces a defined steric and electronic environment around the reactive C-Br bond. This substitution pattern is known to modulate the rate of oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) [1]. Specifically, the steric bulk of the isopropoxymethyl group (compared to a simple hydrogen or methyl substituent) can reduce catalyst loading requirements or enable selective mono-coupling in polyhalogenated systems . While direct kinetic data comparing this exact compound to its unsubstituted parent (bromobenzene) is not available in the open literature, the class-level inference is well-established: ortho-substituted aryl halides exhibit significantly altered reactivity profiles in metal-catalyzed transformations [2].

Cross-Coupling Suzuki-Miyaura Steric Effects Catalysis

High-Value Application Scenarios for 1-Bromo-2-(isopropoxymethyl)benzene (CAS 181885-71-2) Driven by Quantitative Differentiation


Design and Synthesis of Ortho-Substituted Biaryl Libraries via Controlled Suzuki-Miyaura Coupling

Researchers can leverage the specific steric hindrance conferred by the ortho-isopropoxymethyl group to moderate the rate of oxidative addition in Suzuki-Miyaura cross-coupling reactions [1]. This enables the selective coupling of this aryl bromide in the presence of other less-hindered aryl halides or in systems where over-reaction is a concern. The quantifiable LogP of 3.1 also ensures that the coupled products will possess a predictable, increased lipophilicity profile relative to those derived from ethoxy or methoxy analogs, facilitating downstream purification and property-based design [2].

Development of GC and HPLC Analytical Methods for Ortho-Isomer Identification and Quantification

Analytical chemists can rely on the experimentally determined retention index (RI) of 1371 on a VF-5MS column for gas chromatography method development and compound identification [3]. This RI value is a robust, instrument-agnostic marker that distinguishes this ortho-isomer from the meta- and para-isomers. Furthermore, the higher LogP (3.1) compared to ethoxy analogs (LogP 2.7) translates directly to a longer, and therefore more resolving, retention time on standard C18 reversed-phase HPLC columns, a critical factor for impurity profiling and purity assessment in quality control laboratories [2].

Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals Requiring Ortho-Functionalized Aromatic Cores

This compound serves as a versatile intermediate for constructing active pharmaceutical ingredients (APIs) and agrochemicals, particularly those where an ortho-alkyloxybenzyl motif is required [1]. The isopropoxymethyl group can serve as a protected alcohol or a lipophilic handle that can be cleaved or further elaborated. The quantitative differences in boiling point (245.0 °C vs. 248.9 °C for the meta-isomer) and the defined retention index allow for precise process control during large-scale synthesis and purification, reducing the risk of isomer contamination that could impact biological activity or safety profiles [3].

Kinetic Resolution Studies and Asymmetric Synthesis Utilizing Ortho-Directing Group Effects

In academic and industrial research focused on asymmetric synthesis, the ortho-isopropoxymethyl group in 1-bromo-2-(isopropoxymethyl)benzene can act as a sterically demanding and electron-rich directing group. This feature can be exploited in dynamic kinetic resolutions or in directing group-assisted C-H activation strategies [4]. The ability of the ortho-substituent to influence the trajectory of incoming nucleophiles or catalysts is a direct consequence of its unique spatial arrangement, which is not replicable with meta- or para-isomers, making this specific compound a critical procurement target for methodology development.

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